molecular formula C4H10N2 B1590706 (Cyclopropylmethyl)hydrazine CAS No. 40487-93-2

(Cyclopropylmethyl)hydrazine

Cat. No. B1590706
CAS RN: 40487-93-2
M. Wt: 86.14 g/mol
InChI Key: FBFGFCAGFFHMPG-UHFFFAOYSA-N
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Description



  • (Cyclopropylmethyl)hydrazine is a nitrogen-containing heterocyclic compound with the molecular formula C₄H₁₀N₂ .

  • It contains a pyrrole ring and a pyrazine ring in its structure.

  • Compounds with this scaffold exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.

  • Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources.





  • Synthesis Analysis



    • Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods.

    • These derivatives are classified into three chemical categories based on the number of nitrogen atoms, indicating diverse biological activities.





  • Molecular Structure Analysis



    • The structure of (Cyclopropylmethyl)hydrazine includes a pyrrole ring and a pyrazine ring .

    • It contains 16 bonds , including 6 non-H bonds, 2 rotatable bonds, and 1 three-membered ring.





  • Chemical Reactions Analysis



    • Hydrazine synthesis methods include N-N coupling reactions, electrophilic amination, and aza-Lossen rearrangement.

    • These reactions allow the formation of hydrazines and related derivatives.





  • Physical And Chemical Properties Analysis



    • Density: 1.0±0.1 g/cm³

    • Boiling Point: 176.1±9.0 °C

    • Flash Point: 66.1±22.3 °C

    • Index of Refraction: 1.503

    • Molar Refractivity: 25.7±0.3 cm³




  • Scientific Research Applications

    Vascular Smooth Muscle Relaxation

    • Hydrazine derivatives, including hydralazine, are known for their vasodilator activities. Studies have evaluated their effect on vascular smooth muscle relaxation in rat aortic rings and their potential role in blood pressure regulation (Vidrio et al., 2003).

    Epigenomic Impact

    • Hydralazine, a hydrazine derivative, has been studied for its DNA demethylating properties. These properties are significant in understanding the drug's impact on gene expression, particularly in cancer treatment (Arce et al., 2006).

    Antitumor Effectiveness

    • Certain hydrazine derivatives have been explored for their potential to enhance the effectiveness of various antitumor drugs in cancer treatment, suggesting a non-direct cytotoxic mechanism of action (Gold, 1975).

    Multiorgan Effects of Hydrazine Toxicity

    • Hydrazine is known to induce both hepatotoxic and neurotoxic effects. Investigating its biochemical effects on the liver, kidney, and brain tissues can provide insights into its broader biological impacts (Garrod et al., 2005).

    Bioimaging Applications

    • Hydrazine has been used in the development of near-infrared fluorescence probes for biological and environmental sciences, enabling the sensitive detection and bioimaging of hydrazine in various tissues (Zhang et al., 2015).

    Anticachexia Agent

    • As an anticachexia agent, hydrazine sulfate has shown potential in interrupting energy wasting due to malignant processes, impacting glucose tolerance, caloric intake, and overall weight stabilization in cancer patients (Gold, 1987).

    Isoniazid-Induced Hepatotoxicity

    • The role of hydrazine in isoniazid-induced hepatotoxicity has been explored, highlighting the importance of understanding drug interactions and their effects on liver function (Tafazoli et al., 2008).

    Safety And Hazards



    • Handle with care and ensure adequate ventilation.

    • Wear safety goggles and follow good industrial hygiene practices.




  • Future Directions



    • Further research on the structure-activity relationship (SAR) of pyrrolopyrazine derivatives is needed.

    • These compounds hold potential for developing novel therapeutic agents.




    properties

    IUPAC Name

    cyclopropylmethylhydrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H10N2/c5-6-3-4-1-2-4/h4,6H,1-3,5H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FBFGFCAGFFHMPG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1CNN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H10N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20505567
    Record name (Cyclopropylmethyl)hydrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20505567
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    86.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (Cyclopropylmethyl)hydrazine

    CAS RN

    40487-93-2
    Record name (Cyclopropylmethyl)hydrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20505567
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    10
    Citations
    L Mathew, J Warkentin - Journal of the American Chemical …, 1986 - ACS Publications
    The Arrhenius equation for the ring-opening isomerization of cyclopropylmethyl radicals (R*) to 3-buten-l-yl radicals (R") for the 303-362 K temperature range was determined by …
    Number of citations: 110 pubs.acs.org
    LK Mathew - 2016 - macsphere.mcmaster.ca
    The Arrhenius equation for the ring opening isomerization of cyclopropylmethyl radicals (R•) to 3-buten-1-yl radicals (R•') for the 303-362 K temperature range was determined by …
    Number of citations: 0 macsphere.mcmaster.ca
    Z Zhao, D Shimon, N Metanis - Journal of the American Chemical …, 2021 - ACS Publications
    Highly valuable bioconjugated molecules must be synthesized through efficient, chemoselective chemical modifications of peptides and proteins. Herein, we report the chemoselective …
    Number of citations: 15 pubs.acs.org
    Z Zhao, N Metanis - 2020 - chemrxiv.org
    Highly valuable bioconjugated molecules must be synthesized through efficient, chemoselective chemical modifications of peptides and proteins. Herein we report the chemoselective …
    Number of citations: 3 chemrxiv.org
    H Ohta, T Ishizaka, M Tatsuzuki, M Yoshinaga… - Bioorganic & medicinal …, 2008 - Elsevier
    In this study, a novel series of CB 2 receptor agonist imine derivatives, 1–6, was synthesized and evaluated for activity against the CB 2 receptor. In a previous paper we reported the …
    Number of citations: 55 www.sciencedirect.com
    M Aghazadeh Tabrizi, PG Baraldi, PA Borea… - Chemical …, 2016 - ACS Publications
    The endocannabinoid system is represented by a group of neuromodulatory lipids and their receptors that are involved in a variety of physiological and pathological conditions. The …
    Number of citations: 108 pubs.acs.org
    S Patel, WJ Meilandt, RI Erickson, J Chen… - Journal of medicinal …, 2017 - ACS Publications
    Significant data exists to suggest that dual leucine zipper kinase (DLK, MAP3K12) is a conserved regulator of neuronal degeneration following neuronal injury and in chronic …
    Number of citations: 45 pubs.acs.org
    H Zhao, S Jiang, Z Ye, H Zhu, B Hu, P Meng… - European Journal of …, 2021 - Elsevier
    Neuraminidase (NA) inhibitors play a prime role in treating influenza. However, a variety of viruses containing mutant NAs have developed severe drug resistance towards NA inhibitors, …
    Number of citations: 6 www.sciencedirect.com
    JJ McClure, C Zhang, ES Inks… - Journal of medicinal …, 2016 - ACS Publications
    One of the biggest hurdles yet to be overcome for the continued improvement of histone deacetylase (HDAC) inhibitors is finding alternative motifs equipotent to the classic and …
    Number of citations: 77 pubs.acs.org
    J Hol, EA Merritt, G Neckermann, EL de Hostos…
    Number of citations: 0

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